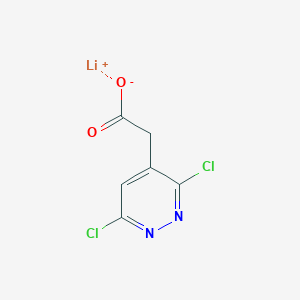

Lithium;2-(3,6-dichloropyridazin-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Although no direct synthesis of Lithium 2-(3,6-dichloropyridazin-4-yl)acetate is detailed in available literature, the synthesis of related lithium metal complexes provides insights into potential methodologies. For instance, complexes involving lithium and various organic ligands have been synthesized through reactions involving lithium salts and organic chlorides or through the metallation of organic compounds with LiN(SiMe3)2, highlighting potential pathways for synthesizing structurally complex lithium acetates (Kennedy, Mulvey, & Rowlings, 1998).

Molecular Structure Analysis

The molecular structure of lithium complexes often features coordination to organic ligands, which could be indicative of the coordination environment around lithium in Lithium 2-(3,6-dichloropyridazin-4-yl)acetate. For example, lithium in organometallic complexes can exhibit diverse coordination geometries, from simple dinuclear arrangements to more complex polymeric structures, depending on the nature of the organic ligands and the presence of additional coordinating species such as oxygen or nitrogen atoms (Zheng and Herberich, 2001).

Chemical Reactions and Properties

Lithium organic acetates are reactive intermediates that can participate in various chemical reactions, including substitution reactions, addition to multiple bonds, and as initiators in polymerization processes. The chemical reactivity is influenced by the electronic structure of the lithium complex and the nature of the substituents on the organic ligand. For instance, lithium amides are known to react with electrophiles, highlighting the potential reactivity of lithium organic acetates in similar contexts (Kennedy, Mulvey, & Rowlings, 1998).

Physical Properties Analysis

The physical properties of lithium organic acetates, such as solubility, melting point, and crystal structure, can vary widely depending on the organic ligand and the specific conditions under which the compound is synthesized and analyzed. Studies on related lithium complexes have revealed that these compounds can exhibit significant variability in their physical properties, with factors such as solvent choice and the presence of coordinating species playing critical roles in determining the overall behavior of the compound (Blaschette, Nagel, & Jones, 1994).

Wissenschaftliche Forschungsanwendungen

Metallation Studies

3,6-Dichloropyridazine was ortho-lithiated using lithium 2,2,6,6-tetramethylpiperidide. The resultant lithio compound was reacted with various carbonyl derivatives, iodine, and trimethylchlorosilane, leading to the synthesis of an azaxanthone. This study highlighted unusual regioselectivity in the lithiation of 2,4-dichloropyrimidine, contributing to the understanding of lithiation mechanisms in heterocyclic chemistry (Turck et al., 1990).

Neurochemical Effects

Research indicates that lithium increases tyrosine hydroxylase levels in both in vivo and in vitro settings. This suggests a potential mechanism for lithium's effectiveness in treating psychiatric conditions, possibly via its impact on gene expression and the AP-1 transcription factor pathway (Chen et al., 1998).

Neuroprotective Properties

Lithium has been recognized for its neuroprotective capabilities, especially in relation to neurodegenerative disorders like Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and Parkinson's disease (PD). It appears to modulate various homeostatic mechanisms including neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. This broad range of cellular responses is attributed to lithium's inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP) (Forlenza et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

lithium;2-(3,6-dichloropyridazin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2.Li/c7-4-1-3(2-5(11)12)6(8)10-9-4;/h1H,2H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZRHOBUPAOZEM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C(=NN=C1Cl)Cl)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)